AChE/nAChR-IN-1

描述

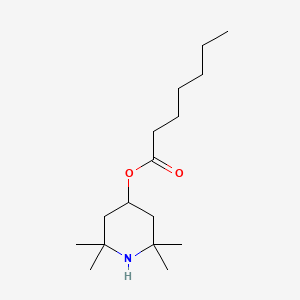

属性

分子式 |

C16H31NO2 |

|---|---|

分子量 |

269.42 g/mol |

IUPAC 名称 |

(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate |

InChI |

InChI=1S/C16H31NO2/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13/h13,17H,6-12H2,1-5H3 |

InChI 键 |

PWWKJRFUJIFGGD-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

The Dual-Acting Cholinergic Agent: A Technical Whitepaper on the Discovery and Synthesis of Galantamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Galantamine, a well-established therapeutic agent with a unique dual mechanism of action targeting the cholinergic system. Galantamine functions as both a competitive inhibitor of acetylcholinesterase (AChE) and a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). This document details the discovery, synthesis, and biological evaluation of Galantamine, presenting quantitative data in structured tables, providing in-depth experimental protocols for key assays, and visualizing relevant biological pathways and experimental workflows using Graphviz diagrams. This guide is intended to serve as a valuable resource for researchers and professionals involved in neuropharmacology and drug development.

Introduction: Targeting the Cholinergic System

The cholinergic system, primarily mediated by the neurotransmitter acetylcholine (ACh), plays a crucial role in cognitive functions such as learning and memory.[1] Deficits in cholinergic signaling are a hallmark of several neurodegenerative disorders, most notably Alzheimer's disease (AD).[2] Two key protein families are central to cholinergic neurotransmission:

-

Acetylcholinesterase (AChE): This enzyme is responsible for the rapid hydrolysis of ACh in the synaptic cleft, terminating the neurotransmitter's action.[3] Inhibition of AChE increases the concentration and duration of ACh in the synapse, thereby enhancing cholinergic signaling.

-

Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels that are activated by ACh and other agonists, including nicotine. They are widely distributed throughout the central and peripheral nervous systems and are involved in a variety of physiological processes.[4] Modulation of nAChR activity can directly influence neuronal excitability and downstream signaling cascades.

Galantamine emerges as a significant therapeutic agent due to its ability to simultaneously target both AChE and nAChRs, offering a multifaceted approach to augmenting cholinergic function.[2][5]

Discovery and Mechanism of Action of Galantamine

Galantamine is a tertiary alkaloid originally isolated from the bulbs of plants of the Amaryllidaceae family, such as the snowdrop Galanthus woronowii.[6] Its discovery and subsequent development have led to its approval for the symptomatic treatment of mild to moderate Alzheimer's disease.[5]

Dual Mechanism of Action

Galantamine's therapeutic efficacy is attributed to its dual cholinergic activity:

-

Competitive and Reversible AChE Inhibition: Galantamine binds to the active site of AChE, preventing the breakdown of acetylcholine. This action is both competitive and reversible.[3]

-

Positive Allosteric Modulation of nAChRs: Galantamine binds to an allosteric site on nAChRs, distinct from the acetylcholine binding site.[5] This binding potentiates the receptor's response to acetylcholine, sensitizing it and enhancing the cholinergic signal.[7] This modulatory effect has been observed on several nAChR subtypes, including α4β2, α7, α3β4, and α6β4.[1][7]

It is important to note that there is some debate in the scientific literature regarding the positive allosteric modulation of certain nAChR subtypes by galantamine. Some studies suggest that at higher concentrations, galantamine may act as an inhibitor or that its potentiating effects are modest and subtype-dependent.[6][8][9]

Quantitative Data

The following tables summarize the key quantitative data for Galantamine's activity on AChE and nAChRs.

Table 1: Acetylcholinesterase and Butyrylcholinesterase Inhibition

| Enzyme | IC50 Value | Notes |

| Acetylcholinesterase (AChE) | ~0.31 - 1.27 µM | Galantamine is a more potent inhibitor of AChE than BuChE. The IC50 can vary depending on the assay conditions and enzyme source.[8][10] |

| Butyrylcholinesterase (BuChE) | ~9.9 µM | Galantamine shows significantly lower affinity for BuChE, contributing to a more selective cholinergic enhancement.[11][12][13] |

Table 2: Modulation of Nicotinic Acetylcholine Receptor Subtypes

| nAChR Subtype | Effect | Potentiation (at optimal concentration) | Notes |

| α4β2 | Positive Allosteric Modulator (PAM) | Significant potentiation | This is the most abundant nAChR subtype in the brain and a key target for the cognitive-enhancing effects of cholinergic agents.[14] |

| α7 | Positive Allosteric Modulator (PAM) | 22% increase in ACh-induced currents | The α7 subtype is implicated in learning, memory, and neuroprotection. The potentiation by galantamine is observed within a narrow concentration range, with inhibition at higher concentrations.[15][16] |

| α3β4 | Positive Allosteric Modulator (PAM) | Potentiation observed | This subtype is primarily found in the peripheral nervous system but also has central expression.[7] |

| α6β4 | Positive Allosteric Modulator (PAM) | Potentiation observed | This subtype is involved in the regulation of dopamine release.[7] |

Experimental Protocols

Synthesis of (±)-Galanthamine (Adapted from Barton and Kirby's Biomimetic Approach)

The first total synthesis of racemic galantamine was achieved by Barton and Kirby and serves as a foundational method.[17][18] The key step is a biomimetic oxidative phenol coupling.

-

Isovanillin

-

Benzyl chloride

-

Methylamine

-

Sodium borohydride

-

p-Hydroxyphenylacetic acid

-

Thionyl chloride

-

Potassium ferricyanide (K3Fe(CN)6)

-

Lithium aluminum hydride (LiAlH4)

-

Various organic solvents (e.g., ethanol, chloroform, diethyl ether) and reagents for workup and purification.

-

Synthesis of the Amine Fragment: a. Protect the hydroxyl group of isovanillin via benzylation. b. Perform reductive amination of the benzylated isovanillin with methylamine to yield the corresponding secondary amine.

-

Synthesis of the Acid Chloride Fragment: a. Protect the hydroxyl group of p-hydroxyphenylacetic acid. b. Convert the carboxylic acid to the acid chloride using a suitable reagent like thionyl chloride.

-

Amide Formation and Precursor Synthesis: a. Couple the amine and acid chloride fragments to form an amide. b. Reduce the amide and deprotect the benzyl ethers to yield the diphenolic precursor.

-

Oxidative Phenol Coupling: a. Treat the diphenolic precursor with an oxidizing agent such as potassium ferricyanide to induce the key intramolecular ortho-para oxidative coupling, forming the tetracyclic enone, (±)-narwedine.

-

Reduction to (±)-Galanthamine: a. Reduce the ketone of (±)-narwedine using a reducing agent like lithium aluminum hydride to yield (±)-galantamine.

-

Purification: a. Purify the final product using standard techniques such as column chromatography and recrystallization.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method to determine AChE activity and inhibition.[19][20][21]

-

Acetylcholinesterase (AChE) enzyme

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) - Chromogen

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Galantamine or other test inhibitors

-

96-well microplate

-

Microplate reader

-

Reagent Preparation: a. Prepare a stock solution of AChE in phosphate buffer. b. Prepare a stock solution of ATCI in deionized water. c. Prepare a stock solution of DTNB in phosphate buffer. d. Prepare serial dilutions of Galantamine or other test inhibitors.

-

Assay Setup (in a 96-well plate): a. Blank: Buffer only. b. Control (100% activity): Buffer, AChE, DTNB, and substrate. c. Test wells: Buffer, AChE, DTNB, inhibitor at various concentrations, and substrate.

-

Assay Protocol: a. To each well, add the appropriate components (buffer, enzyme, DTNB, and inhibitor/vehicle). b. Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes). c. Initiate the reaction by adding the ATCI substrate to all wells. d. Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes) using a microplate reader.

-

Data Analysis: a. Calculate the rate of reaction (change in absorbance per minute) for each well. b. Determine the percentage of inhibition for each inhibitor concentration relative to the control. c. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to calculate the IC50 value.

Nicotinic Acetylcholine Receptor Functional Assay (Whole-Cell Patch-Clamp Electrophysiology)

Whole-cell patch-clamp is the gold standard for studying the function of ion channels like nAChRs.[22][23][24]

-

Cell line expressing the nAChR subtype of interest (e.g., HEK293 or Xenopus oocytes)

-

External (extracellular) recording solution

-

Internal (intracellular) pipette solution

-

Acetylcholine (ACh)

-

Galantamine

-

Patch-clamp amplifier and data acquisition system

-

Micromanipulator

-

Microscope

-

Cell Preparation: Culture cells expressing the desired nAChR subtype on glass coverslips.

-

Pipette Preparation: Pull glass micropipettes to a suitable resistance (typically 2-5 MΩ) and fill with the internal solution.

-

Establish Whole-Cell Configuration: a. Mount the coverslip in the recording chamber and perfuse with the external solution. b. Using the micromanipulator, carefully approach a cell with the micropipette and form a high-resistance (giga-ohm) seal between the pipette tip and the cell membrane. c. Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Data Recording: a. Clamp the cell membrane at a holding potential (e.g., -60 mV). b. Record baseline current. c. Apply a brief pulse of ACh to elicit an inward current mediated by the nAChRs. d. After a washout period, co-apply ACh and Galantamine at various concentrations and record the modulated current.

-

Data Analysis: a. Measure the peak amplitude and other kinetic parameters of the ACh-evoked currents in the absence and presence of Galantamine. b. Calculate the percentage of potentiation or inhibition caused by Galantamine. c. Construct concentration-response curves to determine the EC50 for potentiation.

Signaling Pathways

Galantamine's dual action influences key intracellular signaling pathways, contributing to its neuroprotective and cognitive-enhancing effects.

Acetylcholinesterase Inhibition and Cholinergic Signaling

By inhibiting AChE, galantamine increases the synaptic concentration of ACh, leading to enhanced activation of both nicotinic and muscarinic acetylcholine receptors.

nAChR-Mediated Signaling Pathways

Activation and modulation of nAChRs, particularly the α7 subtype, can trigger downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell survival and synaptic plasticity.

References

- 1. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ovid.com [ovid.com]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synergistic inhibition of butyrylcholinesterase by galantamine and citalopram - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synergistic Inhibition of Butyrylcholinesterase by Galantamine and Citalopram - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. soc.chim.it [soc.chim.it]

- 18. m.youtube.com [m.youtube.com]

- 19. broadpharm.com [broadpharm.com]

- 20. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 21. scribd.com [scribd.com]

- 22. Whole Cell Patch Clamp Protocol [protocols.io]

- 23. personal.utdallas.edu [personal.utdallas.edu]

- 24. axolbio.com [axolbio.com]

Unveiling AChE/nAChR-IN-1: A Potent Dual-Targeting Agent with Larvicidal Activity

For Immediate Release

This technical guide provides a comprehensive overview of the currently available data on AChE/nAChR-IN-1, a novel compound identified for its dual inhibitory action against Acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and professionals in drug development and insecticide research, summarizing the compound's known biological effects and the scientific basis for its proposed mechanism of action.

Core Compound Identity and Activity

This compound, also referred to in scientific literature as "Compound 1a," is a thiophene-based half-ester.[1] Its primary and most potent reported biological effect is its larvicidal activity against the common house mosquito, Culex pipiens.[1]

Quantitative Data Summary

The principal quantitative measure of this compound's biological activity is its lethal concentration 50 (LC50) value, which underscores its high potency as a larvicide.

Table 1: Larvicidal Potency of this compound against Culex pipiens

| Compound Name | Alternative Name | Biological Effect | LC50 Value (µg/mL) | LC50 Value (ng/mL) | Source |

| This compound | Compound 1a | Larvicidal Activity | 0.004 | 4 | [1][2] |

Note on Binding Affinity Data: As of the latest available research, specific quantitative data on the binding affinity of this compound (e.g., IC50 or Ki values) for either Acetylcholinesterase or various nicotinic acetylcholine receptor subtypes have not been published. The dual-target mechanism is inferred from in silico modeling and observed neurotoxic effects rather than direct enzymatic or receptor binding assays.[1]

Proposed Mechanism of Action: A Dual-Target Neurotoxic Effect

The potent larvicidal effect of this compound is attributed to a proposed dual-target mechanism that disrupts the cholinergic nervous system of the insect vector.[1] This disruption is believed to occur through the simultaneous inhibition of two critical components of cholinergic signaling:

-

Acetylcholinesterase (AChE): By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh), this compound would cause an accumulation of ACh in the synaptic cleft. This leads to hyperstimulation of cholinergic receptors, resulting in paralysis and eventual death of the larva.

-

Nicotinic Acetylcholine Receptors (nAChRs): The compound is also proposed to directly interact with and inhibit nAChRs, which are ligand-gated ion channels that mediate fast synaptic transmission. This direct inhibition would further disrupt nerve signal propagation, contributing to the compound's potent neurotoxicity.[1]

The following diagram illustrates the proposed dual-target mechanism of action within the cholinergic synapse.

Experimental Protocols

While specific protocols for determining the binding affinity of this compound are not available, this section outlines the general methodologies used for assessing AChE inhibition and nAChR interaction, which would be applicable to the characterization of this compound.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

Principle: Acetylthiocholine is used as a substrate for AChE. The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to AChE activity.

Workflow:

Nicotinic Acetylcholine Receptor (nAChR) Binding Assay (Radioligand Competition)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from nAChRs.

Principle: A radiolabeled antagonist with high affinity for a specific nAChR subtype (e.g., [³H]epibatidine for α4β2* or [¹²⁵I]α-bungarotoxin for α7) is incubated with a tissue or cell preparation containing the receptors. The amount of bound radioactivity is measured in the presence and absence of increasing concentrations of the test compound (this compound). A decrease in bound radioactivity indicates that the test compound is competing for the same binding site.

Workflow:

Conclusion and Future Directions

This compound is a highly potent larvicidal agent against Culex pipiens, with a proposed dual-target mechanism of action involving the inhibition of both AChE and nAChRs. While its efficacy as a larvicide is well-documented, further research is required to fully elucidate its pharmacological profile. Specifically, the determination of its binding affinities (IC50/Ki) for AChE and various nAChR subtypes through direct in vitro assays is a critical next step. Such studies would confirm the dual-target hypothesis and provide valuable data for the structure-activity relationship and the potential development of new-generation insecticides or other therapeutic agents.

Due to the absence of publicly available quantitative binding affinity data for this compound, a detailed comparative analysis with other dual-target inhibitors is not feasible at this time. For researchers interested in a well-characterized dual AChE and nAChR modulator with extensive public data, a technical guide on a compound such as galantamine, which is an AChE inhibitor with allosteric potentiating activity on nAChRs, could be provided as an alternative.

References

AChE/nAChR-IN-1 chemical structure and properties

An In-depth Technical Guide on a Novel Acetylcholinesterase (AChE) and Nicotinic Acetylcholine Receptor (nAChR) Dual Modulator: A Hypothetical Profile of AChE/nAChR-IN-1

Introduction

The concomitant modulation of multiple targets implicated in a disease pathology represents a promising strategy in modern drug discovery. This is particularly relevant for complex neurological disorders such as Alzheimer's disease, where multifaceted pathological cascades are at play. Acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, has long been a key therapeutic target.[1][2][3] Inhibition of AChE increases acetylcholine levels, which can ameliorate cognitive deficits.[1][3] Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that are widely expressed in the central nervous system and are involved in various cognitive functions, including learning, memory, and attention.[4][5][6] Dysregulation of nAChR signaling is also a hallmark of several neurological conditions.[7] Therefore, a single chemical entity that can potently inhibit AChE while also modulating nAChR activity presents a compelling therapeutic profile.

This technical guide provides a comprehensive overview of a hypothetical dual-target modulator, designated herein as This compound . The information presented, while based on established principles and data for similar compounds, is intended to serve as a representative example for researchers, scientists, and drug development professionals working on multi-target ligands for neurological disorders.

Physicochemical and Biological Properties of this compound (Hypothetical Data)

The following tables summarize the key physicochemical and in vitro biological properties of our hypothetical compound, this compound. These values are representative of a promising lead compound in a drug discovery campaign.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₀H₂₅N₃O₂ |

| Molecular Weight | 355.44 g/mol |

| logP | 2.8 |

| Aqueous Solubility (pH 7.4) | 45 µM |

| pKa | 8.2 (basic) |

Table 2: In Vitro Biological Activity

| Target | Assay Type | Parameter | Value |

| Human AChE | Enzyme Inhibition | IC₅₀ | 75 nM |

| α7 nAChR | Radioligand Binding | Kᵢ | 120 nM |

| α4β2 nAChR | Radioligand Binding | Kᵢ | 250 nM |

| α7 nAChR | Functional (Ca²⁺ influx) | EC₅₀ | 300 nM (Partial Agonist) |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of dual-target modulators. Below are representative protocols for the key experiments cited in this guide.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman's method, which measures the activity of AChE by quantifying the formation of a yellow-colored product.[1][8]

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

-

0.1 M Phosphate Buffer (pH 8.0)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare stock solutions of the test compound in DMSO.

-

In a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

-

Add 20 µL of the test compound solution at various concentrations to the respective wells.

-

Add 10 µL of AChE solution (0.5 U/mL) to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Add 10 µL of DTNB (10 mM) to each well.

-

Initiate the reaction by adding 20 µL of ATCI (14 mM) to each well.

-

Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Calculate the rate of reaction for each concentration of the test compound.

-

The percentage of inhibition is calculated relative to a control without the inhibitor. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Nicotinic Acetylcholine Receptor (nAChR) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of the test compound for a specific nAChR subtype (e.g., α7 or α4β2).[9]

Materials and Reagents:

-

Cell membranes prepared from a cell line stably expressing the nAChR subtype of interest (e.g., SH-SY5Y for α7)

-

Radioligand (e.g., [¹²⁵I]-α-bungarotoxin for α7, [³H]-epibatidine for α4β2)

-

Binding buffer (e.g., Tris-HCl buffer with BSA)

-

Test compound (this compound)

-

Non-specific binding control (e.g., high concentration of a known nAChR ligand like nicotine)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a reaction tube, combine the cell membranes, the radioligand at a fixed concentration (near its Kₑ), and the test compound at various concentrations.

-

For determining non-specific binding, a separate set of tubes will contain the cell membranes, radioligand, and the non-specific binding control.

-

Incubate the mixture at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.

-

Wash the filters with ice-cold binding buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The Kᵢ value is calculated from the IC₅₀ value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

Signaling Pathways and Visualizations

Understanding the signaling pathways affected by this compound is critical to elucidating its mechanism of action.

Cholinergic Signaling Pathway

Acetylcholine (ACh) is synthesized from choline and acetyl-CoA and is released into the synaptic cleft upon neuronal stimulation.[3][10] It then binds to postsynaptic nAChRs, leading to their activation and subsequent downstream signaling.[11] AChE, present in the synaptic cleft, rapidly hydrolyzes ACh to terminate the signal.[10]

Caption: Cholinergic signaling pathway and points of intervention for this compound.

Experimental Workflow for Characterizing a Dual-Target Modulator

The characterization of a dual-target modulator like this compound follows a logical progression from initial screening to in-depth mechanistic studies.

Caption: General experimental workflow for the characterization of a dual AChE/nAChR modulator.

Conclusion

The development of dual-target ligands like the hypothetical this compound represents a sophisticated approach to treating complex neurological diseases. By simultaneously inhibiting acetylcholinesterase and modulating nicotinic acetylcholine receptors, such a compound could offer enhanced therapeutic efficacy compared to single-target agents. The data and protocols presented in this guide provide a framework for the characterization of such molecules, from initial biochemical assays to more complex cellular and in vivo studies. Further research into the nuanced pharmacology of dual AChE and nAChR modulators will be instrumental in advancing the next generation of therapeutics for neurodegenerative disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. attogene.com [attogene.com]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 5. Natural Compounds Interacting with Nicotinic Acetylcholine Receptors: From Low-Molecular Weight Ones to Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Merging old and new perspectives on nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. resources.revvity.com [resources.revvity.com]

- 8. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. academic.oup.com [academic.oup.com]

- 11. acetylcholine signaling pathway via nicotinic acetylcholine receptorRat Genome Database [rgd.mcw.edu]

In Vitro Characterization of AChE/nAChR-IN-1: A Dual-Target Inhibitor

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

The development of dual-target ligands that simultaneously modulate acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs) represents a promising therapeutic strategy for complex neurological disorders such as Alzheimer's disease. By inhibiting AChE, these compounds increase the synaptic concentration of acetylcholine (ACh), thereby enhancing cholinergic neurotransmission. Concurrently, by modulating nAChRs, they can influence downstream signaling pathways involved in neuroprotection and cognitive function.[1] This guide provides a comprehensive overview of the in vitro characterization of a representative dual-target inhibitor, designated here as AChE/nAChR-IN-1. The methodologies, data presentation, and mechanistic visualizations are based on established protocols for this class of compounds.

Data Presentation: Quantitative Profile of this compound

The following tables summarize the typical quantitative data obtained during the in vitro characterization of a dual AChE/nAChR inhibitor. These values provide a profile of the compound's potency and selectivity.

Table 1: Acetylcholinesterase (AChE) Inhibition

| Parameter | Value (µM) | Method | Enzyme Source |

| IC50 | 543.8 | Ellman's Assay | Electrophorus electricus |

| Km | Varies | Michaelis-Menten Kinetics | Rat Brain Homogenate |

| Vmax | Varies | Michaelis-Menten Kinetics | Rat Brain Homogenate |

| Mode of Inhibition | Competitive | Lineweaver-Burk Plot | Rat Brain Homogenate |

Note: IC50 value is representative of a novel dual inhibitor.[2] Kinetic parameters (Km, Vmax) would be determined in kinetic assays.[3]

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Functional Antagonism

| nAChR Subtype | IC50 (µM) | Assay Type | Cell Line |

| α7 | 0.07 | Patch-Clamp Electrophysiology | HEK293 |

| α4β2 | 25.1 | Patch-Clamp Electrophysiology | HEK293 |

| α3β4 | 29.0 | Patch-Clamp Electrophysiology | HEK293 |

Note: IC50 values are representative of a selective nAChR modulator, demonstrating higher potency for the α7 subtype.[4]

Table 3: Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity

| nAChR Subtype | Radioligand | Ki (nM) | Source |

| α4β2 | [3H]Cytisine | 5.9 | Recombinant Human |

| α7 | [3H]Methyllycaconitine | - | Rat Brain |

Note: Ki values represent the displacement of a known radioligand and indicate binding affinity. The provided Ki is for a reference compound, nicotine.[5] A specific Ki for this compound would be determined experimentally.[6]

Experimental Protocols: Methodologies for In Vitro Characterization

Detailed protocols are crucial for the accurate and reproducible characterization of dual-target inhibitors.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity.[7]

-

Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be measured spectrophotometrically at 410-412 nm.[3][8] The rate of color change is proportional to the enzyme activity.

-

Materials:

-

AChE enzyme (from Electrophorus electricus or rat brain homogenate)[3]

-

Acetylthiocholine iodide (AChI) as the substrate

-

DTNB (Ellman's reagent)

-

Potassium phosphate buffer (pH 8.0)

-

Test compound (this compound) and reference inhibitor (e.g., Donepezil)

-

96-well microplate and plate reader

-

-

Procedure:

-

Prepare solutions of DTNB, AChI, and the AChE enzyme in the phosphate buffer.

-

To each well of a 96-well plate, add the DTNB solution.

-

Add the test compound (this compound) at various concentrations to the appropriate wells. Include wells for a positive control (no inhibitor) and a blank (no enzyme).

-

Add the AChE enzyme solution to all wells except the blank.

-

Pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 23°C).[8]

-

Initiate the reaction by adding the AChI substrate solution to all wells.

-

Immediately begin measuring the absorbance at 410 nm at regular intervals for a set duration (e.g., 5 minutes) to determine the reaction velocity.[8]

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

-

-

Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate (AChI) and the inhibitor. The data is then plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]) to determine changes in Km and Vmax.[3]

nAChR Radioligand Binding Assay

This assay measures the affinity of a test compound for specific nAChR subtypes by quantifying its ability to displace a known high-affinity radiolabeled ligand.[6]

-

Principle: Cell membranes or brain homogenates containing the nAChR subtype of interest are incubated with a specific radioligand. The test compound is added at various concentrations to compete for the binding sites. The amount of bound radioactivity is measured, and the displacement curve is used to calculate the inhibitory constant (Ki).

-

Materials:

-

Source of receptors: Rat brain homogenate or cell lines expressing specific human nAChR subtypes (e.g., α4β2, α7).[6]

-

Radioligand: e.g., [3H]Cytisine for α4β2 nAChRs or [3H]methyllycaconitine for α7 nAChRs.[6]

-

Test compound (this compound)

-

Binding buffer (e.g., Tris-HCl)

-

Glass fiber filters and a cell harvester

-

Scintillation fluid and a scintillation counter

-

-

Procedure:

-

In assay tubes, combine the receptor preparation, the radioligand at a fixed concentration (typically near its Kd value), and the test compound at a range of concentrations.

-

Define non-specific binding by including tubes with a high concentration of a known non-labeled ligand (e.g., nicotine).[5]

-

Incubate the mixture to allow binding to reach equilibrium (e.g., 120 minutes at 4°C).[5]

-

Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Wash the filters quickly with ice-cold buffer to remove any remaining unbound radioligand.[9]

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

-

Cell-Based Functional nAChR Assays

These assays determine whether a compound acts as an agonist or an antagonist at a specific nAChR subtype by measuring the functional response of cells expressing the receptor.

-

Principle: Cells stably expressing a specific nAChR subtype are stimulated with a known agonist (e.g., nicotine). The resulting ion influx causes a change in membrane potential or intracellular calcium concentration, which is detected using a fluorescent dye. An antagonist will block this response.

-

Methods:

-

Materials:

-

Procedure (Antagonist Mode):

-

Plate the cells in 384-well plates and allow them to adhere.

-

Load the cells with the appropriate fluorescent dye.

-

Add the test compound (this compound) at various concentrations and incubate for a defined period (e.g., 30 minutes).[11]

-

Place the plate in a fluorescence reader and establish a baseline fluorescence reading.

-

Add a pre-determined concentration of the agonist (typically the EC80-EC90) to stimulate the receptors.[10]

-

Measure the change in fluorescence over time.

-

The degree of inhibition of the agonist-induced signal by the test compound is used to determine its antagonist potency (IC50).

-

Mandatory Visualizations: Diagrams of Pathways and Workflows

Mechanism of Action

Caption: Dual inhibitory action of this compound in the synapse.

Experimental Workflow

References

- 1. researchgate.net [researchgate.net]

- 2. Identification of a Novel Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro acetylcholinesterase inhibition by psoralen using molecular docking and enzymatic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo characterization of a novel negative allosteric modulator of neuronal nAChRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 6. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. pubcompare.ai [pubcompare.ai]

- 10. High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reactionbiology.com [reactionbiology.com]

Dual Inhibitors of Acetylcholinesterase and Nicotinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of dual inhibitors targeting both acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs). This dual-action approach represents a promising therapeutic strategy, particularly for neurodegenerative disorders like Alzheimer's disease, by not only enhancing cholinergic neurotransmission through the inhibition of acetylcholine breakdown but also by directly modulating the activity of nAChRs.

Core Concepts and Therapeutic Rationale

The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (ACh), a neurotransmitter crucial for learning and memory, contributes significantly to the cognitive deficits observed in the disease. Acetylcholinesterase inhibitors (AChEIs) are a cornerstone of current Alzheimer's therapy, working to increase the synaptic levels of ACh.[1][2]

However, the pathology of Alzheimer's disease also involves a reduction in the number and function of nAChRs, which are key receptors for ACh in the brain.[3] This has led to the development of dual-function compounds that not only inhibit AChE but also interact with nAChRs. This interaction can manifest as either direct agonism, antagonism, or allosteric modulation, with positive allosteric modulators (PAMs) being of particular interest. PAMs enhance the receptor's response to the endogenous agonist, ACh, without directly activating the receptor themselves.[4] This dual mechanism offers the potential for a more comprehensive therapeutic effect by both augmenting the signal (increased ACh) and enhancing the receiver's (nAChR) sensitivity.

Quantitative Data on Dual Inhibitors

The following tables summarize the quantitative data for various compounds that exhibit dual activity as AChE inhibitors and nAChR modulators. The data is compiled from various in vitro studies and presented to facilitate comparison.

| Compound | Target | Assay Type | Value | Units | Reference(s) |

| Donepezil | Human AChE | IC50 | 0.06 | µM | [5] |

| Human α4β2 nAChR | IC50 (inhibition) | 85 ± 10 | µM | [6] | |

| Galantamine | Human AChE | IC50 | 1.20 ± 0.10 | µg/mL | [7] |

| Human α3β4, α4β2, α6β4 nAChRs | Potentiation | 0.1 - 1 | µM | ||

| Human α7 nAChR | Potentiation | 1 | µM | [7] | |

| Tacrine | Human AChE | IC50 | 0.055 | µM | [8] |

| nAChRs | IC50 (binding) | 309 ± 30 | µM | [9] | |

| Huperzine A | Rat Brain AChE | Inhibition | - | - | [10] |

| α7- and α3β2-nAChRs | Inhibition | Less potent than donepezil | - | [11] | |

| Ýmir-2 | Human AChE | IC50 | 2.58 ± 0.96 | µM | [5][12] |

| Human α7 nAChR | Activation (% of ACh max) | 7.0 ± 0.9 at 200 µM | % | [5][12] | |

| Compound 11a | Human AChE | IC50 | 0.048 | µM | [13] |

| Human PDE9A | IC50 | 0.530 | µM | [13] | |

| Compound 11b | Human AChE | IC50 | 0.223 | µM | [13] |

| Human PDE9A | IC50 | 0.285 | µM | [13] | |

| Bis(7)-tacrine | Rat Brain AChE | - | 1000x more potent than tacrine | - | [14] |

| Rat Brain GABA(A) Receptor | Ki | 6.0 | µM | [15] | |

| Tacrine Derivative 203 | Human AChE | IC50 | 18.53 ± 2.09 | nM | [11] |

| Human NMDAR | IC50 | 0.27 ± 0.05 | µM | [11] | |

| Tacrine Derivative K-1594 | Human AChE | IC50 | 0.072 | µM | [16] |

| Human NMDAR GluN1/GluN2A | IC50 | 17.05 | µM | [16] | |

| Human NMDAR GluN1/GluN2B | IC50 | 7.83 | µM | [16] |

Note: This table is not exhaustive and represents a selection of compounds for which quantitative data was readily available in the cited literature. Direct comparison of values should be made with caution due to potential variations in experimental conditions between studies.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of dual AChE and nAChR inhibitors.

Acetylcholinesterase Activity Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and the inhibitory potential of test compounds.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

AChE enzyme solution (e.g., from human recombinant sources)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all solutions as described above.

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.

-

-

Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).

-

Initiate Reaction: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).

-

Data Analysis: Calculate the rate of reaction (change in absorbance per unit time). The percentage of inhibition by the test compound is calculated relative to the control. IC50 values can be determined by testing a range of compound concentrations and fitting the data to a dose-response curve.

Nicotinic Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the affinity of a test compound for a specific nAChR subtype.

Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand (e.g., [³H]epibatidine, [¹²⁵I]α-bungarotoxin) for binding to nAChRs present in a membrane preparation or on intact cells.

Materials:

-

Membrane preparation from cells or tissues expressing the nAChR subtype of interest.

-

Radiolabeled ligand specific for the nAChR subtype.

-

Unlabeled test compound.

-

Binding buffer (e.g., Tris-HCl with BSA).

-

Wash buffer.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter or gamma counter.

Procedure:

-

Incubation: In a microplate or tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.

-

Equilibrium: Allow the binding reaction to reach equilibrium (incubation time and temperature will depend on the specific receptor and ligands).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Counting: Measure the radioactivity retained on the filters using a scintillation or gamma counter.

-

Data Analysis: The amount of specific binding is determined by subtracting the non-specific binding (measured in the presence of a high concentration of a known competitor) from the total binding. The data is then used to generate a competition curve, from which the Ki (inhibitory constant) of the test compound can be calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through nAChRs in response to agonist application and to study the modulatory effects of test compounds.

Principle: A glass micropipette is used to form a high-resistance seal with the membrane of a single cell expressing nAChRs. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior. The membrane potential is clamped at a specific voltage, and the currents flowing through the ion channels are recorded.

Materials:

-

Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes, HEK293 cells).

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulators.

-

Microscope.

-

Perfusion system.

-

Glass micropipettes.

-

Intracellular and extracellular recording solutions.

-

Agonist (e.g., acetylcholine).

-

Test compound.

Procedure:

-

Cell Preparation: Prepare the cells for recording.

-

Pipette Preparation: Fabricate and fill a glass micropipette with the intracellular solution.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a gigaseal (a seal with a resistance >1 GΩ).

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

-

Voltage Clamp: Clamp the membrane potential at a desired holding potential (e.g., -60 mV).

-

Agonist Application: Apply the nAChR agonist to the cell using the perfusion system and record the resulting inward current.

-

Modulator Application: Co-apply the test compound with the agonist to determine its effect on the agonist-evoked current. For PAMs, an enhancement of the current is expected.

-

Data Analysis: Analyze the recorded currents to determine parameters such as peak current amplitude, activation and deactivation kinetics, and desensitization. The effect of the modulator can be quantified by comparing these parameters in the presence and absence of the compound.

References

- 1. The Cholinergic System in Alzheimer's Disease Research Areas: R&D Systems [rndsystems.com]

- 2. mdpi.com [mdpi.com]

- 3. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New Tacrine Analogs as Acetylcholinesterase Inhibitors — Theoretical Study with Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Role of Cholinergic Signaling in Alzheimer’s Disease | Semantic Scholar [semanticscholar.org]

- 11. Neuroprotective derivatives of tacrine that target NMDA receptor and acetyl cholinesterase – Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure-Based Discovery of Dual-Target Hits for Acetylcholinesterase and the α7 Nicotinic Acetylcholine Receptors: In Silico Studies and In Vitro Confirmation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Bis(7)-tacrine, a novel dimeric AChE inhibitor, is a potent GABA(A) receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New tacrine derivatives inhibit AChE and NMDA receptor subtypes | BioWorld [bioworld.com]

The Dual-Action Mechanism of Galantamine on Cholinergic Signaling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galantamine is a tertiary alkaloid, originally isolated from the bulbs and flowers of plants such as the common snowdrop (Galanthus nivalis).[1] It is a well-established therapeutic agent for the symptomatic treatment of mild to moderate dementia of the Alzheimer's type.[2][3] The clinical efficacy of galantamine is attributed to its unique dual mechanism of action within the cholinergic system.[2][4] Firstly, it acts as a competitive and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2] Secondly, it functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), enhancing their response to acetylcholine.[5][6] This guide provides a detailed technical overview of the effects of galantamine on cholinergic signaling, presenting quantitative data, experimental methodologies, and visual representations of the underlying mechanisms.

Cholinergic Signaling Pathway

The cholinergic system plays a critical role in various physiological processes, including learning, memory, and attention. Cholinergic signaling is mediated by the neurotransmitter acetylcholine. In a typical cholinergic synapse, ACh is synthesized from choline and acetyl-CoA by choline acetyltransferase (ChAT). It is then packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential. In the synaptic cleft, ACh can bind to and activate postsynaptic receptors, which are broadly classified into two types: muscarinic acetylcholine receptors (mAChRs) and nicotinic acetylcholine receptors (nAChRs). The signal is terminated by the rapid hydrolysis of ACh by acetylcholinesterase (AChE). The resulting choline is then taken back up into the presynaptic neuron by the high-affinity choline transporter (ChT) to be recycled for further ACh synthesis.

Quantitative Data on Galantamine's Dual Action

The dual mechanism of action of galantamine has been characterized by a range of quantitative measures, including its inhibitory potency against AChE and its modulatory effects on various nAChR subtypes.

Table 1: Acetylcholinesterase (AChE) Inhibition by Galantamine

| Parameter | Value | Species/Tissue | Reference |

| IC₅₀ | 410 nM | Not specified | [7] |

| IC₅₀ | 1.27 ± 0.21 µM | Not specified | [8] |

| IC₅₀ | 556.01 µM | SH-SY5Y cell line | [9] |

| IC₅₀ | 5130 ± 630 nM | Human brain cortex | [10] |

| Kᵢ | 7.1 µg/g | Rat brain | [11] |

| Kᵢ | 8.3 µg/g | Mouse brain | [11] |

| Kᵢ | 19.1 µg/g | Rabbit brain | [11] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kᵢ (Inhibition constant) is an indication of how potent an inhibitor is.

Table 2: Nicotinic Acetylcholine Receptor (nAChR) Modulation by Galantamine

| nAChR Subtype | Effect | Concentration Range | Quantitative Effect | Reference |

| α4β2 | Positive Allosteric Modulation | 0.1 - 1 µM | Potentiation of agonist response | [12] |

| α3β4 | Positive Allosteric Modulation | 0.1 - 1 µM | Potentiation of agonist response | [12] |

| α6β4 | Positive Allosteric Modulation | 0.1 - 1 µM | Potentiation of agonist response | [12] |

| α7 (human) | Positive Allosteric Modulation | 0.1 µM | 22% increase in ACh-induced current | [13][14] |

| Torpedo (muscle-type) | Positive Allosteric Modulation | 1 µM | 35% increase in ACh-induced current | [14] |

| α4β2, α7 | Inhibition (Open-channel block) | >10 µM | Inhibition of agonist response | [12][15] |

It is important to note that there is some controversy in the literature regarding the nature of galantamine's interaction with nAChRs. While several studies have reported positive allosteric modulation, more recent research using two-electrode voltage-clamp electrophysiology suggests that galantamine does not act as a PAM on human α4β2 or α7 nAChRs, but rather as an open-channel pore blocker at concentrations of 10 µM and above.[15][16] This highlights the complexity of its pharmacological profile and the need for further investigation.

Experimental Protocols

The characterization of galantamine's dual action on AChE and nAChRs involves a variety of in vitro and in vivo experimental techniques.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

A common method to determine the AChE inhibitory activity of a compound is the spectrophotometric method developed by Ellman.

Principle: This assay is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE. The reaction produces 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion with a maximum absorbance at 412 nm. The rate of TNB formation is proportional to the AChE activity.

Protocol Outline:

-

Preparation of Reagents: Prepare buffer solution (e.g., phosphate buffer), AChE enzyme solution, acetylthiocholine iodide (substrate), DTNB solution, and various concentrations of the test compound (galantamine).

-

Assay Procedure:

-

In a 96-well microplate, add the buffer, DTNB solution, and the test compound at different concentrations.

-

Add the AChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide.

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

The percentage of inhibition is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is widely used to study the function of ion channels, including nAChRs, expressed in a heterologous system.[15][17]

Principle: Xenopus laevis oocytes are large cells that can be injected with cRNA encoding the subunits of the nAChR of interest. The oocytes will then express functional receptors on their plasma membrane. Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and the other to inject current. A feedback amplifier compares the measured membrane potential to a desired command potential and injects the necessary current to clamp the membrane potential at the command value. This allows for the direct measurement of the ionic currents flowing through the expressed channels in response to the application of agonists and modulators.[18][19][20]

Protocol Outline:

-

Oocyte Preparation: Harvest oocytes from a female Xenopus laevis frog and treat with collagenase to remove the follicular layer.

-

cRNA Injection: Inject the oocytes with a solution containing the cRNA for the desired nAChR subunits.

-

Incubation: Incubate the injected oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in a recording chamber continuously perfused with a recording solution.

-

Impale the oocyte with two microelectrodes filled with a conducting solution (e.g., 3M KCl).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply an agonist (e.g., acetylcholine) at a sub-maximal concentration (e.g., EC₂₀) to elicit a baseline current response.

-

Co-apply the agonist with various concentrations of galantamine to assess its modulatory effects.

-

Wash the oocyte with the recording solution between applications.

-

-

Data Analysis:

-

Measure the peak amplitude of the current responses in the absence and presence of galantamine.

-

Calculate the percentage potentiation or inhibition of the agonist-evoked current by galantamine.

-

Construct concentration-response curves to determine the EC₅₀ for potentiation or IC₅₀ for inhibition.

-

Mechanism of Action and Signaling Pathways

Galantamine's dual action on the cholinergic system results in a multifaceted enhancement of cholinergic neurotransmission.

-

AChE Inhibition: By reversibly inhibiting AChE, galantamine reduces the rate of ACh hydrolysis in the synaptic cleft. This leads to an increase in the concentration and residence time of ACh, thereby enhancing the activation of both nicotinic and muscarinic receptors.[1]

-

nAChR Positive Allosteric Modulation: Galantamine is reported to bind to an allosteric site on nAChRs, distinct from the acetylcholine binding site.[5] This binding is thought to induce a conformational change in the receptor that increases its sensitivity to acetylcholine.[1][5] The potentiation of nAChR function can lead to increased presynaptic release of acetylcholine and other neurotransmitters, as well as enhanced postsynaptic signaling.[5][21]

The downstream signaling pathways activated by nAChRs are crucial for their neuroprotective effects. Activation of nAChRs, particularly the α7 subtype, can lead to an influx of Ca²⁺ ions. This increase in intracellular calcium can trigger various signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Extracellular signal-regulated kinase (ERK) pathway. These pathways are known to promote cell survival and inhibit apoptosis.

Conclusion

Galantamine's therapeutic benefit in Alzheimer's disease stems from its sophisticated, dual-action mechanism on the cholinergic system. By inhibiting acetylcholinesterase and allosterically modulating nicotinic acetylcholine receptors, it provides a comprehensive enhancement of cholinergic signaling. The quantitative data and experimental protocols outlined in this guide offer a framework for researchers and drug development professionals to further investigate the nuanced pharmacology of galantamine and other dual-action cholinergic agents. The ongoing debate regarding the precise nature of its interaction with nAChRs underscores the importance of continued research in this area to fully elucidate its mechanism of action and to guide the development of next-generation therapeutics for neurodegenerative diseases.

References

- 1. Galantamine - Wikipedia [en.wikipedia.org]

- 2. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Galantamine: MedlinePlus Drug Information [medlineplus.gov]

- 4. ClinPGx [clinpgx.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Galanthamine, cholinesterase inhibitor (CAS 357-70-0) | Abcam [abcam.com]

- 8. Acetylcholinesterase enzyme inhibitory potential of standardized extract of Trigonella foenum graecum L and its constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Proposing novel natural compounds against Alzheimer's disease targeting acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. d-nb.info [d-nb.info]

- 11. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two-electrode voltage clamp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes - NPI Electronic [npielectronic.com]

- 19. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]

- 20. What is the two electrode voltage-clamp (TEVC) method? [moleculardevices.com]

- 21. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Dual-Target Nature of AChE/nAChR-IN-1 (Ýmir-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound N,N-dimethyl-1-(4-(3-methyl-[1][2][3]triazolo[4,3-a]pyrimidin-6-yl)phenyl)ethan-1-amine, referred to in research as Ýmir-2 , a novel molecule identified as a dual-target agent acting as both an acetylcholinesterase (AChE) inhibitor and an agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR).[1][2][3][4][5][6] The exploration of such dual-target ligands presents a promising strategy for the development of therapeutics for complex neurological disorders like Alzheimer's disease, where modulation of multiple pathological pathways may offer enhanced efficacy.[1][2][7]

Quantitative Data Presentation

The following tables summarize the known quantitative data for Ýmir-2's activity on its two primary targets. This structured format allows for a clear comparison of its potency and efficacy at both AChE and the α7 nAChR.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Ýmir-2

| Compound | Target | Assay Method | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Ýmir-2 | Acetylcholinesterase (AChE) | Ellman's Method | 2.58 ± 0.96 | Donepezil | 0.06 |

Table 2: α7 Nicotinic Acetylcholine Receptor (nAChR) Agonist Activity of Ýmir-2

| Compound | Target | Assay Method | Activation (%) | Concentration (µM) |

| Ýmir-2 | α7 nAChR | Two-Electrode Voltage-Clamp Electrophysiology | 7.0 ± 0.9 | 200 |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and a thorough understanding of the generated data.

Acetylcholinesterase (AChE) Inhibition Assay: Ellman's Method

This spectrophotometric assay is a widely used method for determining AChE activity and the inhibitory potency of compounds.[8][9][10][11][12]

Principle: The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity.

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Test compound (Ýmir-2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.

-

Prepare a 10 mM stock solution of DTNB in phosphate buffer.

-

Prepare a 14 mM stock solution of ATCI in phosphate buffer.

-

Prepare a series of dilutions of Ýmir-2 in phosphate buffer to achieve the desired final concentrations for the assay.

-

-

Assay in 96-Well Plate:

-

To each well, add 140 µL of 0.1 M phosphate buffer (pH 8.0).

-

Add 10 µL of the various dilutions of Ýmir-2 to the sample wells. For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known inhibitor like Donepezil (for 100% inhibition).

-

Add 10 µL of the AChE solution to all wells except the blank.

-

Add 10 µL of the DTNB solution to all wells.

-

Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).

-

-

Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader in kinetic mode, taking readings at regular intervals (e.g., every minute) for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor.

-

Determine the percentage of inhibition for each concentration of Ýmir-2 relative to the control (0% inhibition).

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[11]

-

α7 Nicotinic Acetylcholine Receptor (nAChR) Functional Assay: Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This electrophysiological technique is used to measure the ion flow across the membrane of a cell expressing the ion channel of interest, in this case, the α7 nAChR expressed in Xenopus laevis oocytes.[13][14]

Principle: The TEVC technique utilizes two electrodes inserted into a Xenopus oocyte. One electrode measures the membrane potential, and the other injects the necessary current to clamp the membrane potential at a desired holding potential. When an agonist binds to and opens the α7 nAChR channels, the resulting ion flow is measured as an electrical current.

Materials and Reagents:

-

Xenopus laevis oocytes

-

cRNA encoding the human α7 nAChR subunit

-

Recording solution (e.g., ND96)

-

Test compound (Ýmir-2)

-

Two-electrode voltage-clamp amplifier and data acquisition system

-

Micromanipulators

Procedure:

-

Oocyte Preparation and Expression:

-

Harvest oocytes from a female Xenopus laevis.

-

Inject the oocytes with the cRNA encoding the human α7 nAChR.

-

Incubate the oocytes for 2-7 days to allow for receptor expression.[15]

-

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes filled with a suitable electrolyte solution (e.g., 3 M KCl).

-

Clamp the oocyte membrane at a holding potential (e.g., -70 mV).

-

Apply the test compound (Ýmir-2) at various concentrations to the oocyte via the perfusion system.

-

Record the resulting current responses.

-

-

Data Analysis:

-

Measure the peak amplitude of the current elicited by Ýmir-2.

-

To determine the percentage activation, compare the current amplitude elicited by a high concentration of Ýmir-2 (200 µM) to the maximal current response elicited by a saturating concentration of a full agonist, such as acetylcholine (ACh).

-

Visualizations

The following diagrams, created using the DOT language, illustrate key biological pathways and experimental workflows relevant to the dual-target nature of Ýmir-2.

Caption: Catalytic cycle of acetylcholinesterase and its inhibition by Ýmir-2.

Caption: Downstream signaling pathways of α7 nAChR activation by Ýmir-2.

Caption: Experimental workflows for determining the dual-target activity of Ýmir-2.

References

- 1. researchgate.net [researchgate.net]

- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. opinvisindi.is [opinvisindi.is]

- 7. Dual-target inhibitors based on acetylcholinesterase: Novel agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Determination of inhibitors' potency (IC50) by a direct high-performance liquid chromatographic method on an immobilised acetylcholinesterase column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. znaturforsch.com [znaturforsch.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. High-throughput electrophysiology with Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. USING XENOPUS OOCYTES IN NEUROLOGICAL DISEASE DRUG DISCOVERY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Patch clamp and perfusion techniques to study ion channels expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Efficacy Studies of a Novel Acetylcholinesterase/Nicotinic Acetylcholine Receptor Inhibitor (AChE/nAChR-IN-1): A Technical Guide

This technical guide provides a comprehensive overview of the preliminary efficacy studies for a novel dual-target inhibitor, AChE/nAChR-IN-1, designed to modulate cholinergic neurotransmission by targeting both acetylcholinesterase (AChE) and nicotinic acetylcholine receptors (nAChRs). This document is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation of compounds targeting the cholinergic system, particularly for neurodegenerative disorders.

Introduction to the Cholinergic System and Dual-Target Inhibition

The cholinergic system plays a crucial role in various physiological processes, including learning, memory, and attention.[1][2][3] Its primary neurotransmitter, acetylcholine (ACh), is synthesized from choline and acetyl-CoA and is rapidly hydrolyzed by acetylcholinesterase (AChE) in the synaptic cleft.[4] ACh exerts its effects by binding to two major types of receptors: muscarinic (mAChRs) and nicotinic acetylcholine receptors (nAChRs).[4][5]

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission in the central and peripheral nervous systems.[6][7] They are pentameric structures composed of various subunits (α2-α10, β2-β4), with the α7 and α4β2 subtypes being the most abundant in the brain.[4][5][7] Activation of nAChRs leads to an influx of cations, primarily Na+ and Ca2+, resulting in neuronal excitation and neurotransmitter release.[3][6] The influx of Ca2+ through α7 nAChRs, which have a particularly high calcium permeability, can trigger various intracellular signaling cascades, including the PI3K-Akt pathway, which is implicated in neuroprotection.[4][5]

A dual-inhibition strategy targeting both AChE and nAChRs presents a promising therapeutic approach for neurodegenerative diseases like Alzheimer's disease. By inhibiting AChE, the concentration and duration of ACh in the synaptic cleft are increased, enhancing cholinergic signaling.[4] Simultaneously, modulating nAChR activity can offer neuroprotective effects and potentially ameliorate cognitive deficits.[4][8][9]

Quantitative Data Summary

The following tables summarize hypothetical but representative quantitative data from preliminary in vitro and in vivo efficacy studies of this compound.

Table 1: In Vitro Enzyme Inhibition and Receptor Binding Affinity

| Target | Assay Type | Parameter | This compound Value | Positive Control |

| Human AChE | Enzyme Inhibition | IC₅₀ (nM) | 75.3 ± 5.2 | Donepezil (IC₅₀ = 6.7 nM) |

| Human BuChE | Enzyme Inhibition | IC₅₀ (nM) | 1250 ± 89 | Donepezil (IC₅₀ = 3100 nM) |

| α7 nAChR | Radioligand Binding | Kᵢ (nM) | 120.5 ± 11.8 | α-Bungarotoxin (Kᵢ = 1.5 nM) |

| α4β2 nAChR | Radioligand Binding | Kᵢ (nM) | 350.2 ± 25.1 | Nicotine (Kᵢ = 0.5 nM) |

Table 2: In Vivo Behavioral Assessment in a Scopolamine-Induced Amnesia Model (Rats)

| Treatment Group | Dose (mg/kg) | Morris Water Maze (Escape Latency, sec) | Y-Maze (Spontaneous Alternation, %) |

| Vehicle Control | - | 55.2 ± 4.8 | 48.5 ± 3.2 |

| Scopolamine (1 mg/kg) | - | 110.5 ± 8.1 | 25.1 ± 2.5 |

| This compound | 1 | 85.3 ± 6.5 | 38.7 ± 3.1 |

| This compound | 5 | 62.1 ± 5.3 | 52.4 ± 4.0 |

| Donepezil | 1 | 68.9 ± 5.9 | 49.8 ± 3.8 |

| *p < 0.05 vs. Scopolamine; **p < 0.01 vs. Scopolamine |

Experimental Protocols

In Vitro AChE Inhibition Assay (Ellman's Method)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against human recombinant acetylcholinesterase.

Materials:

-

Human recombinant AChE

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (this compound)

-

Positive control (Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and Donepezil in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound or control to respective wells.

-

Add 50 µL of 1.5 mM ATCI and 125 µL of 0.3 mM DTNB to each well.

-

Initiate the reaction by adding 25 µL of 0.22 U/mL human AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value using non-linear regression analysis.

nAChR Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for human α7 and α4β2 nAChR subtypes.

Materials:

-

Membrane preparations from cells expressing human α7 or α4β2 nAChRs

-

Radioligands: [¹²⁵I]α-Bungarotoxin for α7 nAChR; [³H]Epibatidine for α4β2 nAChR

-

Non-specific binding control (e.g., Nicotine)

-

Test compound (this compound)

-

Binding buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In tubes, combine the cell membrane preparation, radioligand at a concentration near its Kₔ, and varying concentrations of the test compound or control.

-

For non-specific binding, add a high concentration of a known ligand (e.g., Nicotine).

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Morris Water Maze Test

Objective: To assess the effect of this compound on spatial learning and memory in a scopolamine-induced amnesia model in rats.

Materials:

-

Circular water tank (1.5 m diameter) filled with opaque water

-

Submerged escape platform

-

Video tracking system

-

Scopolamine

-

Test compound (this compound)

-

Positive control (Donepezil)

Procedure:

-

Acquisition Phase (4 days):

-

Administer this compound, Donepezil, or vehicle orally 60 minutes before each trial.

-